molecular formula C16H20BrN3O3S B10940009 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-3-(phenylsulfonyl)propanamide

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-3-(phenylsulfonyl)propanamide

Cat. No.: B10940009
M. Wt: 414.3 g/mol
InChI Key: KYGBXFKAHJSUQY-UHFFFAOYSA-N
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Description

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The phenylsulfonyl group is usually introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs . Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE
  • **N~1~-[(4-METHYL-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE

Uniqueness

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(PHENYLSULFONYL)PROPANAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or methyl analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.

Properties

Molecular Formula

C16H20BrN3O3S

Molecular Weight

414.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C16H20BrN3O3S/c1-3-20-11-14(17)15(18-20)12-19(2)16(21)9-10-24(22,23)13-7-5-4-6-8-13/h4-8,11H,3,9-10,12H2,1-2H3

InChI Key

KYGBXFKAHJSUQY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)CN(C)C(=O)CCS(=O)(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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